N-{[4-(acetylamino)phenyl]carbamothioyl}-2-fluorobenzamide
Description
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-fluorobenzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an acetylamino group, a carbamothioyl group, and a fluorobenzamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10(21)18-11-6-8-12(9-7-11)19-16(23)20-15(22)13-4-2-3-5-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHUSKJIENGELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(acetylamino)phenyl]carbamothioyl}-2-fluorobenzamide typically involves the reaction of 4-acetylaminophenyl isothiocyanate with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(acetylamino)phenyl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular proteins may induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-fluorobenzamide can be compared with other similar compounds, such as:
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide: Similar structure but with the fluorine atom at a different position on the benzamide moiety.
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methoxybenzamide: Contains a methoxy group instead of a fluorine atom.
N-{[4-(acetylamino)phenyl]carbamothioyl}-3-fluorobenzamide: Fluorine atom positioned at the 3-position on the benzamide moiety.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents and positions on the benzamide ring.
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